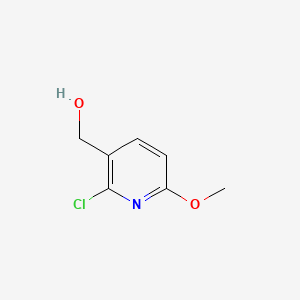

(2-Chloro-6-methoxypyridin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-methoxypyridin-3-yl)methanol (CMP) is a type of organometallic compound that is gaining traction in the scientific research community. This compound has a wide range of applications, from organic synthesis to biochemical and physiological research.

Applications De Recherche Scientifique

Spectroscopic and Structural Analysis

Structural, vibrational, electronic, and NMR spectral analysis of related pyridine derivatives, such as 3-chloro-6-methoxypyridazine, has been conducted using DFT calculations and various spectroscopic techniques. These studies help in understanding the spectroscopic properties and molecular geometry, which are crucial for designing and interpreting experiments involving (2-Chloro-6-methoxypyridin-3-yl)methanol and similar compounds (S. Vijaya Chamundeeswari, E. James Jebaseelan Samuel, N. Sundaraganesan, 2013).

Crystallography and Protonation Sites

Research on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 6-methoxypyridin-3-yl, provides insights into protonation sites and hydrogen bonding patterns. These findings contribute to the understanding of molecular conformations and intermolecular interactions in crystalline structures, which are relevant for the application of (2-Chloro-6-methoxypyridin-3-yl)methanol in crystal engineering and drug design (Denise Böck et al., 2021).

Synthesis and Characterisation of Co-crystals

The synthesis and characterization of co-crystals involving derivatives of 6-methoxypyridin-2-yl demonstrate the potential of (2-Chloro-6-methoxypyridin-3-yl)methanol in forming complex molecular architectures. These studies are fundamental for pharmaceutical science, where co-crystallization can influence drug solubility and stability (M. Percino et al., 2007).

Photochemical Reactions

Investigations into the photo-reorganization of related chloro and alkoxy substituted compounds in methanol reveal pathways for the synthesis of complex organic scaffolds. Such studies offer a green and convenient method for generating novel compounds, which could be applied in the development of pharmaceuticals and agrochemicals using (2-Chloro-6-methoxypyridin-3-yl)methanol as a precursor (Aarti Dalal et al., 2017).

Catalysis and Oxidation Reactions

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y, synthesized using derivatives of 3-methoxypyridin-2-yl, showcases the role of (2-Chloro-6-methoxypyridin-3-yl)methanol in catalysis. Such catalysts are efficient and reusable for the oxidation of primary alcohols and hydrocarbons, highlighting its application in green chemistry and industrial processes (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

Propriétés

IUPAC Name |

(2-chloro-6-methoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVUBTFCQLRCPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-methoxypyridin-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)

![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)

![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)